molecular formula C22H26ClN3O5S B11160111 1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160111
M. Wt: 480.0 g/mol
InChI Key: GSNJZKOFMCVBDK-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a sulfonamide group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Attachment of the Carboxamide Group: The carboxamide group can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Use of Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rates and selectivity.

    Optimization of Solvents: Solvents like dichloromethane or dimethylformamide may be chosen based on their ability to dissolve the reactants and products effectively.

    Temperature Control: Maintaining an optimal temperature range to ensure the reactions proceed efficiently without decomposition of the intermediates or final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It may be utilized in the synthesis of other complex molecules or as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-N-{4-[(2-methoxyethyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
  • 1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-2-carboxamide
  • 1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-4-oxopyrrolidine-3-carboxamide

Uniqueness

1-(3-chloro-4-methylphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H26ClN3O5S

Molecular Weight

480.0 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-[4-(3-methoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26ClN3O5S/c1-15-4-7-18(13-20(15)23)26-14-16(12-21(26)27)22(28)25-17-5-8-19(9-6-17)32(29,30)24-10-3-11-31-2/h4-9,13,16,24H,3,10-12,14H2,1-2H3,(H,25,28)

InChI Key

GSNJZKOFMCVBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCCOC)Cl

Origin of Product

United States

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